molecular formula C17H22N2O2 B11226281 N'-[(E)-(5-Methylfuran-2-YL)methylidene]adamantane-1-carbohydrazide

N'-[(E)-(5-Methylfuran-2-YL)methylidene]adamantane-1-carbohydrazide

Cat. No.: B11226281
M. Wt: 286.37 g/mol
InChI Key: OFADHQKVVWRHBL-VCHYOVAHSA-N
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Description

N’-[(E)-(5-Methylfuran-2-YL)methylidene]adamantane-1-carbohydrazide is a synthetic organic compound characterized by the presence of an adamantane core linked to a furan ring via a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-Methylfuran-2-YL)methylidene]adamantane-1-carbohydrazide typically involves the condensation reaction between adamantane-1-carbohydrazide and 5-methylfurfural. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

    Reactants: Adamantane-1-carbohydrazide and 5-methylfurfural.

    Solvent: Ethanol.

    Conditions: Reflux for several hours.

    Product Isolation: The product is typically isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-Methylfuran-2-YL)methylidene]adamantane-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the hydrazone linkage would produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(5-Methylfuran-2-YL)methylidene]adamantane-1-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial and antiviral agent due to its unique structural features.

    Materials Science: The adamantane core provides rigidity and stability, making it useful in the design of novel materials with specific mechanical properties.

    Biological Studies: It is used in studies exploring the interaction of hydrazone derivatives with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-Methylfuran-2-YL)methylidene]adamantane-1-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The furan ring and adamantane core contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(4-Fluorophenyl)methylidene]adamantane-1-carbohydrazide: Similar structure but with a fluorophenyl group instead of a furan ring.

    N’-[(E)-(Pyridine-3-YL)methylidene]adamantane-1-carbohydrazide: Contains a pyridine ring, offering different electronic properties.

    N’-[(E)-(5-Nitrothiophen-2-YL)methylidene]adamantane-1-carbohydrazide: Features a nitrothiophene ring, which can engage in different types of chemical interactions.

Uniqueness

N’-[(E)-(5-Methylfuran-2-YL)methylidene]adamantane-1-carbohydrazide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]adamantane-1-carboxamide

InChI

InChI=1S/C17H22N2O2/c1-11-2-3-15(21-11)10-18-19-16(20)17-7-12-4-13(8-17)6-14(5-12)9-17/h2-3,10,12-14H,4-9H2,1H3,(H,19,20)/b18-10+

InChI Key

OFADHQKVVWRHBL-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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